1-Azido-2-bromo-3-methylbenzene
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Overview
Description
1-Azido-2-bromo-3-methylbenzene is an aromatic azide compound characterized by the presence of an azido group (-N₃) and a bromine atom attached to a benzene ring with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Azido-2-bromo-3-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. The process typically involves the bromination of 3-methylbenzene (toluene) followed by the introduction of the azido group. The bromination is carried out using bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃). The azido group is then introduced using sodium azide (NaN₃) under suitable conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-Azido-2-bromo-3-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming new compounds with different functional groups.
Cycloaddition Reactions:
Cross-Coupling Reactions: The bromine atom can participate in palladium-catalyzed cross-coupling reactions with arylboronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃), suitable solvents (e.g., dimethylformamide).
Cycloaddition: Copper(I) catalysts, alkynes, suitable solvents (e.g., tetrahydrofuran).
Cross-Coupling: Palladium catalysts, arylboronic acids, bases (e.g., potassium carbonate), suitable solvents (e.g., ethanol).
Major Products:
Triazoles: Formed from cycloaddition reactions.
Biaryl Compounds: Formed from cross-coupling reactions.
Scientific Research Applications
1-Azido-2-bromo-3-methylbenzene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including heterocycles and polymers.
Biology: Employed in bioconjugation techniques for labeling biomolecules and studying biological processes.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-azido-2-bromo-3-methylbenzene involves its reactivity towards various nucleophiles and electrophiles. The azido group can undergo cycloaddition reactions, forming stable triazole rings. The bromine atom can participate in cross-coupling reactions, facilitating the formation of new carbon-carbon bonds. These reactions are catalyzed by transition metals such as copper and palladium, which activate the azido and bromo groups, respectively .
Comparison with Similar Compounds
1-Azido-2-bromobenzene: Lacks the methyl group, making it less sterically hindered.
1-Azido-3-bromobenzene: The position of the bromine atom differs, affecting its reactivity and applications.
1-Azido-4-bromobenzene: The para position of the bromine atom relative to the azido group influences its chemical behavior.
Uniqueness: 1-Azido-2-bromo-3-methylbenzene is unique due to the presence of both an azido group and a bromine atom on a methyl-substituted benzene ring. This combination of functional groups provides distinct reactivity patterns, making it a valuable compound in synthetic organic chemistry .
Properties
IUPAC Name |
1-azido-2-bromo-3-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-5-3-2-4-6(7(5)8)10-11-9/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRTKZPMTQAGQCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N=[N+]=[N-])Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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